3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)26-20(19)21(25)22-15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUUBNDNLUFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 3-pentanamido and p-tolylamine to form the desired compound. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring or amide moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran-2-carboxamide derivatives, including 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide, has been achieved through innovative methodologies such as directed C–H arylation and transamidation. These methods allow for the efficient installation of various substituents at the C3 position of the benzofuran scaffold, enabling the generation of structurally diverse compounds suitable for biological screening .
Synthetic Pathways
- C–H Arylation : This method utilizes palladium catalysis to introduce aryl groups into the benzofuran framework, enhancing the compound's structural complexity.
- Transamidation : A one-pot transamidation procedure has been developed that allows for the direct conversion of amines to amides without isolating intermediates, streamlining the synthetic process .
Biological Applications
The biological applications of this compound are primarily centered around its potential as a pharmaceutical agent.
Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. Compounds similar to this compound have been investigated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Notably, some derivatives have shown promising IC50 values, indicating their potential as effective COX-2 inhibitors .
Anticancer Potential
In addition to anti-inflammatory effects, benzofuran derivatives have been explored for their anticancer properties. Studies have demonstrated that certain compounds can inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth. The unique structure of this compound may facilitate interactions with biological targets involved in cancer progression .
Pharmacological Insights
The pharmacological profile of this compound suggests that it may interact with various biological receptors and enzymes, leading to diverse therapeutic effects. Its functional groups can potentially modulate biological activity, making it a candidate for further investigation in drug development.
Case Study 1: COX-2 Inhibition
A recent study evaluated a series of benzofuran derivatives for their COX-2 inhibitory activity. Among these compounds, those structurally similar to this compound exhibited notable selectivity and potency against COX-2 compared to other inflammatory mediators. The findings support the hypothesis that modifications at the C3 position can enhance anti-inflammatory efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of benzofuran derivatives in vitro. The study highlighted that compounds with similar scaffolds to this compound displayed significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
A. 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide ()
- Structure : Methoxy (-OCH₃) at C7, variable aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) at the carboxamide nitrogen.
- Activity : Demonstrated antioxidant properties in DPPH and β-carotene assays, with substituents influencing potency. For example, electron-withdrawing groups (e.g., -Cl) enhanced radical scavenging compared to electron-donating groups (e.g., -CH₃) .
- Comparison : Unlike 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide, the methoxy group at C7 may direct interactions with polar residues in antioxidant enzymes, whereas the pentanamido chain in the target compound could enhance membrane permeability.
B. 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide ()
- Structure: Amino (-NH₂) at C3, p-tolyl group at the carboxamide nitrogen.
- Comparison: Replacing the amino group with pentanamido introduces a hydrophobic chain, likely altering pharmacokinetics (e.g., increased logP) and shifting target selectivity from hydrophilic to lipophilic binding pockets .
C. N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)butyl)benzofuran-2-carboxamide ()
- Structure: Tetrahydroacridine moiety linked via a butylamino spacer to the carboxamide.
- Activity : Designed as a dual-binding acetylcholinesterase inhibitor for Alzheimer’s disease, combining benzofuran’s antioxidant properties with tacrine’s cholinergic activity .
- Comparison : The pentanamido group in this compound may serve a different role, such as modulating protein-protein interactions or enhancing blood-brain barrier penetration.
Biological Activity
3-Pentanamido-N-(p-tolyl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, which are known for various pharmacological activities. Its chemical structure can be described as follows:
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
- CAS Number : 887878-98-0
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the benzofuran core followed by amide formation. The synthetic route may include:
- Formation of Benzofuran : Starting from appropriate phenolic precursors.
- Amidation : Reaction with pentanamido and p-tolyl groups under suitable conditions to yield the final product.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in biological systems .
Neuroprotective Effects
In vitro studies have shown that certain benzofuran derivatives can protect neuronal cells from excitotoxic damage. For instance, compounds exhibiting structural similarities to this compound were evaluated for their neuroprotective effects against NMDA-induced toxicity in rat cortical neurons. These studies revealed that specific substitutions on the benzofuran moiety enhance neuroprotective efficacy, suggesting a potential therapeutic application in neurodegenerative diseases .
Antiproliferative Activity
The antiproliferative effects of related benzofuran compounds have been assessed against various cancer cell lines. A notable finding is that these compounds can inhibit cell proliferation through mechanisms that do not solely rely on traditional pathways like dihydrofolate reductase inhibition but may involve apoptosis induction and cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in oxidative stress pathways or cellular signaling.
- Receptor Modulation : Potential binding to neurotransmitter receptors could mediate its neuroprotective effects.
- Antioxidant Defense Activation : Enhancing the body’s natural antioxidant defenses to combat oxidative stress.
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
Benzofuran Core Formation : Cyclization of substituted phenols or coupling reactions using catalysts like Pd(OAc)₂ .
Amide Bond Formation : Coupling of the benzofuran-2-carboxylic acid derivative with p-toluidine via carbodiimide-mediated activation (e.g., DCC or EDC) .
Pentanamido Group Introduction : Acylation using pentanoyl chloride under anhydrous conditions (e.g., THF, DMF) with base (e.g., NaH) .
- Critical Parameters : Solvent choice (DMF for high polarity), inert atmosphere (N₂/Ar), and purification via column chromatography .
Q. How do functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Benzofuran Core : Aromatic π-system enables electrophilic substitution (e.g., nitration, halogenation) .
- Amide Groups : Participate in hydrogen bonding (affecting solubility) and hydrolysis under acidic/basic conditions .
- p-Tolyl Group : Electron-donating methyl enhances stability against oxidation compared to unsubstituted phenyl .
- Experimental Validation : Use FT-IR for amide C=O stretching (1650–1700 cm⁻¹) and NMR for substituent effects on aromatic protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Contradiction Analysis : Higher temperatures (>100°C) may degrade the benzofuran core; use microwave-assisted synthesis for controlled heating .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to calculate logP (lipophilicity), H-bond donors/acceptors, and bioavailability scores .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .
- Case Study : Similar benzofuran derivatives show moderate plasma protein binding (70–80%) and t₁/₂ > 4 hours, suggesting potential for in vivo studies .
Q. How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
- Methodological Answer :
Assay Validation : Confirm activity across multiple cell lines (e.g., MCF-7, HeLa) and primary cells .
Target Profiling : Use kinase inhibition panels to identify off-target effects (e.g., EGFR vs. COX-2) .
Structural Analogs : Compare with N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, where methoxy vs. pentanamido groups alter selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
